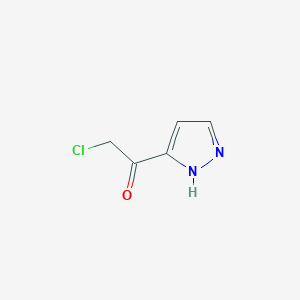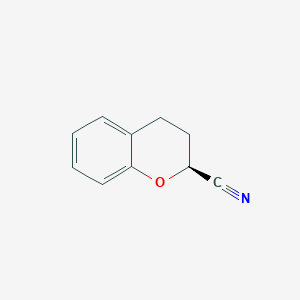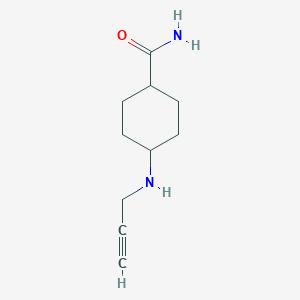![molecular formula C9H10BrN3O B11765016 6-Bromo-7,7-dimethyl-7H-pyrano[2,3-d]pyrimidin-4-amine CAS No. 701232-65-7](/img/structure/B11765016.png)
6-Bromo-7,7-dimethyl-7H-pyrano[2,3-d]pyrimidin-4-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-Bromo-7,7-dimethyl-7H-pyrano[2,3-d]pyrimidin-4-amine is a heterocyclic compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This compound features a pyrano[2,3-d]pyrimidine core, which is known for its diverse pharmacological properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6-Bromo-7,7-dimethyl-7H-pyrano[2,3-d]pyrimidin-4-amine typically involves the reaction of appropriate starting materials under specific conditions. One common method involves the cyclization of a suitable precursor in the presence of a brominating agent. For instance, the reaction of 7,7-dimethyl-7H-pyrano[2,3-d]pyrimidin-4-amine with bromine or N-bromosuccinimide (NBS) can yield the desired product .
Industrial Production Methods
While detailed industrial production methods for this specific compound are not widely documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to ensure high yield and purity. Industrial production may also involve continuous flow processes to enhance efficiency and safety.
Analyse Des Réactions Chimiques
Types of Reactions
6-Bromo-7,7-dimethyl-7H-pyrano[2,3-d]pyrimidin-4-amine can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Common Reagents and Conditions
Substitution: Reagents like sodium azide or potassium thiocyanate can be used in substitution reactions, typically in the presence of a base such as triethylamine.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate can be employed.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions. For example, substitution with an amine can yield an amino derivative, while oxidation can produce a corresponding oxide.
Applications De Recherche Scientifique
6-Bromo-7,7-dimethyl-7H-pyrano[2,3-d]pyrimidin-4-amine has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an anticancer agent due to its ability to inhibit specific enzymes involved in DNA repair.
Biological Studies: The compound is used in studies to understand its interaction with various biological targets, including enzymes and receptors.
Chemical Biology: It serves as a tool compound to probe biological pathways and mechanisms.
Industrial Applications:
Mécanisme D'action
The mechanism of action of 6-Bromo-7,7-dimethyl-7H-pyrano[2,3-d]pyrimidin-4-amine involves its interaction with specific molecular targets. For instance, it has been shown to inhibit poly (ADP-ribose) polymerase-1 (PARP-1), an enzyme involved in DNA repair . By inhibiting PARP-1, the compound can induce DNA damage in cancer cells, leading to cell death. This makes it a promising candidate for anticancer therapy.
Comparaison Avec Des Composés Similaires
Similar Compounds
Pyrano[2,3-d]pyrimidine-2,4-dione Derivatives: These compounds share a similar core structure and have been studied for their PARP-1 inhibitory activity.
Pyrazolo[3,4-d]pyrimidine Derivatives: These compounds also exhibit biological activities and are used in medicinal chemistry.
Uniqueness
6-Bromo-7,7-dimethyl-7H-pyrano[2,3-d]pyrimidin-4-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the bromine atom and the dimethyl groups enhances its reactivity and potential interactions with biological targets.
Propriétés
| 701232-65-7 | |
Formule moléculaire |
C9H10BrN3O |
Poids moléculaire |
256.10 g/mol |
Nom IUPAC |
6-bromo-7,7-dimethylpyrano[2,3-d]pyrimidin-4-amine |
InChI |
InChI=1S/C9H10BrN3O/c1-9(2)6(10)3-5-7(11)12-4-13-8(5)14-9/h3-4H,1-2H3,(H2,11,12,13) |
Clé InChI |
BECLHXUHFAVJMX-UHFFFAOYSA-N |
SMILES canonique |
CC1(C(=CC2=C(N=CN=C2O1)N)Br)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![7-bromo-6-chloro-2,3-dihydro-1H-pyrrolo[3,2-c]pyridine](/img/structure/B11764934.png)

![Methyl[(2S)-1-phenyl-3-(pyrrolidin-1-YL)propan-2-YL]amine hydrochloride](/img/structure/B11764941.png)
![5-[(Z)-[(4,6-dimorpholin-4-yl-1,3,5-triazin-2-yl)hydrazinylidene]methyl]benzene-1,2,3-triol](/img/structure/B11764948.png)



![5,6-Dichlorobenzo[d]thiazol-2(3H)-one](/img/structure/B11764966.png)



![ethyl (2E)-2-chloro-2-[(3,5-dimethylphenyl)hydrazinylidene]acetate](/img/structure/B11765003.png)


